molecular formula C21H23Cl2N3O3S B1672743 1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 193012-35-0

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No. B1672743
M. Wt: 468.4 g/mol
InChI Key: UYGZODVVDUIDDQ-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a carboxamide group, and a sulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The sulfonyl group could potentially be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzimidazole ring system is a heterocyclic compound containing a benzene ring fused to an imidazole ring. The dichlorobenzyl group is a benzyl group substituted with two chlorine atoms .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the benzimidazole ring and the various substituents. For example, the benzimidazole ring is known to participate in a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its stability and reactivity. The dichlorobenzyl and pentylsulfonyl groups could influence its solubility and reactivity .

Scientific Research Applications

Pharmacological Characteristics and Therapeutic Potential

Pharmacological Properties

This benzimidazole derivative, identified as FK614 in some studies, has been evaluated for its antidiabetic effects. It was found to have a potency comparable to rosiglitazone and significantly greater than pioglitazone in hypoglycemic effect. FK614 exhibited a potent attenuating effect on hypertriglyceridemia and improved insulin resistance in animal models through activation of PPARgamma-mediated transcriptional activity. The hemodilution effects for FK614 were less than those for rosiglitazone, suggesting a potential for reduced side effects (Minoura et al., 2004).

Therapeutic Potential in Diabetes

Further exploration of FK614 revealed its efficacy in improving glucose tolerance and insulin resistance in Zucker fatty rats, a model for type 2 diabetes. This study demonstrated the compound's potential as a new therapeutic candidate for treating type 2 diabetes by ameliorating insulin resistance in both peripheral tissues and the liver. Its effects were almost equivalent to those of rosiglitazone and pioglitazone, with FK614 showing a similar degree of effect in peripheral tissues as in the liver (Minoura et al., 2005).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Further studies could also explore its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZODVVDUIDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940978
Record name 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide

CAS RN

193012-35-0
Record name 3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193012350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK-614
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12557
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(2,4-Dichlorophenyl)methyl]-2-methyl-N-(pentane-1-sulfonyl)-1H-benzimidazole-6-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-614
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Q32BZX79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-(2,4-dichlorobenzyl)-2-methyl-3H-benzimidazole-5-carboxylic acid (34.1 g, 102 mmol), N,N′-carbonyldiimidazole (21.4 g) and N,N-dimethylformamide (122.7 g) was stirred for one hour at 35° C., into which 1-pentanesulfonamide (20.0 g) and 1,8-diazabicyclo[5.4.0]-7-undecene (20.1 g) were then added, and stirred for 6 hours at 40° C. After the reaction, a portion of N,N-dimethylformamide (62.9 g) was distilled off in vacuo, and, to the residue were added methanol (227.8 g) and water (227.8 g). This solution contained 1,8-diazabicyclo[5.4.0]-7-undecene and imidazole generated from N,N′-carbonyldiimidazole as the bases. This solution was filtered to remove insoluble materials, and the filtrate was heated to 50° C., and conc. hydrochloric acid (20.4 g) was added drop-wise thereto over one hour. After the dropping, crystal form B of 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide (119 mg) was added as seed crystal, and the mixture was allowed to be ripen for 2 hours. After the ripening, conc. hydrochloric acid (15.5 g) was further added drop-wise thereto over 2 hours. The slurry was ripened for one hour at 50° C. and cooled down to 30° C., and then the crystals were collected by filtration. The crystals were washed with a mixed solvent of methanol (120 g) and water (120 g), and vacuum-dried to obtain crystal form B of 3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3H-benzimidazole-5-carboxamide.
Quantity
34.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
122.7 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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